molecular formula C27H32Br2N2O2 B12479472 N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3-bromobenzamide)

N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3-bromobenzamide)

Cat. No.: B12479472
M. Wt: 576.4 g/mol
InChI Key: KWUUQLNNQGABEZ-UHFFFAOYSA-N
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Description

3-BROMO-N-(4-{[4-(3-BROMOBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple bromine atoms and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(4-{[4-(3-BROMOBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-(4-{[4-(3-BROMOBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-BROMO-N-(4-{[4-(3-BROMOBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-BROMO-N-(4-{[4-(3-BROMOBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-N-(4-{[4-(3-BROMOBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is unique due to its specific structural features, including the presence of multiple bromine atoms and the cyclohexyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H32Br2N2O2

Molecular Weight

576.4 g/mol

IUPAC Name

3-bromo-N-[4-[[4-[(3-bromobenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide

InChI

InChI=1S/C27H32Br2N2O2/c28-22-5-1-3-20(16-22)26(32)30-24-11-7-18(8-12-24)15-19-9-13-25(14-10-19)31-27(33)21-4-2-6-23(29)17-21/h1-6,16-19,24-25H,7-15H2,(H,30,32)(H,31,33)

InChI Key

KWUUQLNNQGABEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC(=CC=C3)Br)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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